Fluorocoxib A
Description
Structure
2D Structure
Properties
Molecular Formula |
C56H55ClN5O7+ |
|---|---|
Molecular Weight |
945.5 g/mol |
IUPAC Name |
5-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylcarbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid |
InChI |
InChI=1S/C56H54ClN5O7/c1-32-42(43-30-38(68-2)18-20-47(43)62(32)55(65)33-13-16-37(57)17-14-33)31-48(63)58-21-3-4-22-59-54(64)36-15-19-39(44(29-36)56(66)67)49-45-27-34-9-5-23-60-25-7-11-40(50(34)60)52(45)69-53-41-12-8-26-61-24-6-10-35(51(41)61)28-46(49)53/h13-20,27-30H,3-12,21-26,31H2,1-2H3,(H2-,58,59,63,64,66,67)/p+1 |
InChI Key |
RSMRJJFHZYRKTR-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)C(=O)O |
Synonyms |
fluorocoxib A N-((5-carboxy-X-rhodaminyl)but-4-yl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Fluorocoxib a
Synthetic Pathways for Fluorocoxib A Production
This compound is a fluorescent derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), designed to selectively bind to and visualize the cyclooxygenase-2 (COX-2) enzyme. spiedigitallibrary.orgresearchgate.net Its synthesis involves a multi-step process that conjugates the indomethacin core to a fluorescent dye via a linker. spiedigitallibrary.orgresearchgate.net
Conjugation Strategy with Indomethacin Core
The foundational strategy for creating this compound and other similar fluorescent COX-2 inhibitors involves the chemical modification of the carboxyl group of a parent NSAID, such as indomethacin. nih.govresearchgate.net This approach leverages the discovery that esterification or amidation of the carboxyl group of certain non-selective NSAIDs can convert them into COX-2 selective inhibitors. nih.gov In the case of this compound, the indomethacin molecule is conjugated to the fluorophore carboxy-X-rhodamine (ROX) through a four-carbon linker. researchgate.net This strategic conjugation is crucial for its function as a targeted imaging agent. researchgate.net
Key Chemical Reactions and Methodologies
The synthesis of this compound is a well-defined process involving several key chemical reactions. spiedigitallibrary.org The process begins with the conjugation of indomethacin with N-Boc-1,4-diaminobutane. spiedigitallibrary.org This reaction is facilitated by the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt), and N,N-diisopropylethylamine (DIPEA). spiedigitallibrary.org The resulting product is then treated with hydrochloric acid (HCl) gas to remove the Boc protecting group, yielding N-(4-aminobutyl)-2-{1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetamide hydrochloride. spiedigitallibrary.org
In a parallel step, succinimidyl esters of 5-carboxy-rhodamines are generated in situ using N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU). spiedigitallibrary.org This activated ester is then reacted with the previously synthesized amino-functionalized indomethacin derivative in the presence of triethylamine. spiedigitallibrary.org This final step yields the target molecule, this compound, which is chemically named N-[(5-carboxy-X-rhodaminyl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide. spiedigitallibrary.org
Structure-Activity Relationship (SAR) Studies of Fluorescent Cyclooxygenase-2 Inhibitors
The development of effective fluorescent COX-2 inhibitors like this compound has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the structure of the inhibitor and evaluate the impact on its binding affinity and selectivity for COX-2. acs.org
Optimization of Linker Length and Composition for Cyclooxygenase-2 Binding
SAR studies have revealed that the linker connecting the NSAID core to the fluorescent moiety plays a critical role in determining the inhibitor's potency and selectivity. acs.org For conjugates of indomethacin with bulky, zwitterionic fluorophores like rhodamine, a four-carbon n-alkyl linker has been identified as optimal. acs.org This specific linker length provides the best balance between the selectivity and potency of COX-2 binding. acs.org For instance, an analog of this compound with a shorter, two-carbon tether, known as Fluorocoxib Negative Control (FNC), is unable to inhibit COX-2, highlighting the importance of the linker's length. spiedigitallibrary.org
Influence of Fluorescent Moiety on Targeting Efficacy
The choice of the fluorescent moiety is also a key determinant of the inhibitor's efficacy. A diverse range of fluorophores have been tethered to NSAIDs and other COX-2 inhibitor scaffolds to create fluorescent probes. acs.org These include 7-nitrobenzofurazan (NBD), dansyl, and various rhodamine dyes. nih.govnih.govrsc.org The conjugation of these fluorophores to the drug of interest is a common strategy for synthesizing COX-2 targeted fluorescent imaging agents. researchgate.net The resulting conjugates are then evaluated for their ability to selectively inhibit COX-2. acs.org In the case of this compound, the carboxy-X-rhodamine fluorophore provides the necessary optical properties for fluorescence imaging. spiedigitallibrary.org
Analogs and Derivatives within the Fluorocoxib Series
Building on the success of this compound, several analogs and derivatives have been synthesized to explore further improvements in properties such as selectivity, potency, and solubility.
One notable analog is Trifluoromethyl this compound (CF₃-Fluorocoxib A) . This compound is a conjugate of a COX-2-selective inhibitor, CF₃-indomethacin, with a fluorophore. acs.org While structurally similar to this compound, CF₃-Fluorocoxib A exhibits improved potency in inhibiting wild-type COX-2 and a series of site-directed COX-2 mutants. acs.orgacs.org
Another important derivative is Fluorocoxib D , which is a decarboxylated analog of this compound. researchgate.netnih.gov Chemically known as N-[(rhodamin-X-yl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide, Fluorocoxib D was developed to have improved aqueous solubility compared to this compound, which is a zwitterion with no net charge. researchgate.netnih.gov This enhanced solubility is intended to facilitate its use as an in vivo molecular probe. researchgate.net
Fluorocoxib Q is a nitroxide derivative of this compound. biorxiv.orgacs.org This compound is a pro-fluorescent, redox-activatable imaging agent. acs.org The nitroxide radical within the molecule quenches the fluorescence of the carboxy-X-rhodamine. biorxiv.orgacs.org Upon reacting with reactive oxygen species (ROS) in pathological tissues, the probe becomes fluorescently activated. biorxiv.orgacs.org
Other research has explored conjugating indomethacin with different fluorescent groups, such as dansyl, to create potent and selective COX-2 inhibitors. nih.gov These studies have also investigated the impact of varying linker lengths on inhibitory activity. nih.gov
| Compound Name | Parent NSAID | Fluorescent Moiety | Key Features |
| This compound | Indomethacin | Carboxy-X-rhodamine | Selective COX-2 inhibitor, used for in vivo imaging. spiedigitallibrary.orgresearchgate.net |
| Trifluoromethyl this compound (CF₃-Fluorocoxib A) | CF₃-Indomethacin | Fluorophore | Improved potency and selectivity for COX-2 compared to this compound. acs.org |
| Fluorocoxib D | Indomethacin | Rhodamine-X | Decarboxy analog of this compound with improved aqueous solubility. researchgate.netnih.gov |
| Fluorocoxib Q | Indomethacin | Carboxy-X-rhodamine (with nitroxide) | Pro-fluorescent, redox-activatable probe activated by ROS. biorxiv.orgacs.org |
| Fluorocoxib Negative Control (FNC) | Indomethacin | Carboxy-X-rhodamine | Shorter two-carbon linker, unable to inhibit COX-2. spiedigitallibrary.org |
| Indomethacin-dansyl conjugates | Indomethacin | Dansyl | Potent and selective COX-2 inhibitors. nih.gov |
Trifluoromethyl this compound: Synthesis and Inhibitory Characteristics
In an effort to develop new optical probes for COX-2, a trifluoromethyl analogue of this compound (CF3-Fluorocoxib A) was synthesized. acs.org The synthesis involved a multi-step process starting with the coupling of indomethacin with N-Boc-1,4-diaminobutane, followed by deprotection and subsequent reaction with 5-carboxy-X-rhodamine N-succinimidyl ester. acs.org
CF3-Fluorocoxib A was identified as a slow, tight-binding, and selective inhibitor of the COX-2 enzyme. acs.orgnih.gov Kinetic analyses demonstrated that while it shares structural similarities with the parent compound, CF3-Fluorocoxib A exhibits improved inhibitory potency against wild-type COX-2 and a series of its site-directed mutants. acs.orgnih.govacs.org This enhanced potency makes it a valuable tool for detecting COX-2 expression in inflammatory tissues and human tumor xenografts. acs.org In vivo studies confirmed its selective uptake in COX-2 positive tissues, which could be blocked by pretreatment with the COX-2 inhibitor celecoxib (B62257). acs.orgresearchgate.net
| Compound | Target | IC50 Value | Cell Line/Assay Condition |
| CF3-Fluorocoxib A | COX-2 | 0.56 µM | Purified Enzyme |
| COX-1 | > 25 µM | Purified Enzyme | |
| COX-2 | 0.08 µM | RAW264.7 Macrophage-like Cells | |
| COX-2 | 0.59 µM | 1483 HNSCC Cells |
Fluorocoxib D: Design and Modified Molecular Features
Fluorocoxib D was designed as a hydrophilic, water-soluble analog of this compound to improve its utility as an in vivo molecular probe. researchgate.netacs.org It is a decarboxy analog, chemically identified as N-[(rhodamin-X-yl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide. acs.orgnih.gov This modification results in a net positive charge, which is hypothesized to enhance aqueous solubility compared to the zwitterionic this compound. researchgate.net
This derivative maintains selective and potent inhibitory activity against the COX-2 enzyme. researchgate.netacs.org Its improved water solubility facilitates administration for in vivo imaging without the need for solvents like DMSO. nih.govacs.org The photophysical properties are suitable for detecting COX-2 in various settings, including intact cells and animal models of inflammation and osteoarthritis. researchgate.netacs.org The COX-2-selective binding of Fluorocoxib D has been validated by blocking experiments using celecoxib. acs.org
| Property | Description |
| Chemical Name | N-[(rhodamin-X-yl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide |
| Key Feature | Decarboxy analog of this compound, resulting in a net positive charge and increased hydrophilicity. researchgate.netacs.org |
| Design Goal | Improved aqueous solubility for in vivo applications. researchgate.netacs.org |
| Target | Selective inhibitor of COX-2. acs.orgnih.gov |
Fluorocoxib C: Development as a Near-Infrared Cyclooxygenase-2 Probe
Fluorocoxib C was developed to overcome the limitations of earlier probes by enabling deep-tissue imaging with a higher signal-to-noise ratio. nih.gov It is a near-infrared (NIR) COX-2-targeted probe synthesized by conjugating indomethacin with the NIR fluorophore NIR664 through an n-butylenediamide tether. This design shifts its light emission into the NIR spectrum (approximately 690–890 nm), which allows for several centimeters of tissue penetration.
A key characteristic of Fluorocoxib C is that it is an exceptionally long-lived probe. vumc.org This feature allows for delayed imaging protocols, where the probe is administered and imaging is performed hours or even days later. nih.govnih.gov This delay permits the clearance of non-specifically bound probe from non-target tissues, significantly enhancing the contrast between COX-2-expressing tumors or inflammatory lesions and surrounding healthy tissue. nih.govvumc.org Fluorocoxib C exhibits potent and selective COX-2 inhibition and has demonstrated selective accumulation in COX-2-overexpressing human tumor xenografts. nih.govnih.govspiedigitallibrary.org
| Feature | Description |
| Probe Type | Near-Infrared (NIR) COX-2-Targeted Probe. nih.gov |
| Core Components | Indomethacin conjugated to NIR664 fluorophore via an n-butylenediamide tether. |
| Key Advantage | Long-lived probe enabling delayed imaging for improved signal-to-noise ratio. nih.govvumc.org |
| Application | Visualization of solid tumors and inflammation in deep tissues. nih.gov |
Molecular Mechanism of Action and Target Specificity
Cyclooxygenase-2 Selective Inhibition by Fluorocoxib A
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme. nih.gov This selectivity has been rigorously characterized through various biochemical and cellular assays.
Studies using purified enzymes have demonstrated that this compound is a potent inhibitor of human COX-2 while being a significantly weaker inhibitor of ovine COX-1. aacrjournals.org Specifically, the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by half, was found to be 0.7 μmol/L for human COX-2 and 25 μmol/L for ovine COX-1. aacrjournals.org This marked difference in potency underscores the compound's selectivity for the COX-2 isozyme. aacrjournals.org Further studies have reported an IC₅₀ value of 0.12 μM for COX-2 inhibition by this compound. spiedigitallibrary.org In contrast, its fluorescent component, 5-carboxy-X-rhodamine (5-ROX), showed no inhibitory activity against COX-2. spiedigitallibrary.org
A trifluoromethyl analog, CF₃-fluorocoxib A, has also been developed and exhibits even greater potency and selectivity. It has an IC₅₀ value for COX-2 inhibition of 0.56 μM, with no inhibition of COX-1 observed at concentrations up to 25 μM. nih.gov
Table 1: Enzymatic Inhibition of Cyclooxygenase Isozymes by this compound and Related Compounds
| Compound | Enzyme | IC₅₀ (μM) |
|---|---|---|
| This compound | Human COX-2 | 0.7 aacrjournals.org |
| This compound | Ovine COX-1 | 25 aacrjournals.org |
| This compound | COX-2 | 0.12 spiedigitallibrary.org |
| CF₃-fluorocoxib A | COX-2 | 0.56 nih.gov |
| CF₃-fluorocoxib A | COX-1 | >25 nih.gov |
| 5-ROX | COX-2 | No inhibition spiedigitallibrary.org |
Kinetic analyses have revealed that this compound and its analog, CF₃-fluorocoxib A, are slow, tight-binding inhibitors of COX-2. nih.govaacrjournals.org This type of inhibition is characterized by a time-dependent increase in the degree of enzyme inhibition and very low rates of association and dissociation. aacrjournals.org This binding mechanism contributes to the high specificity and retention of the compound within tissues expressing COX-2. nih.gov The structural basis for this selective binding lies in the ability of the indomethacin (B1671933) portion of this compound to fully insert into the binding pocket of the COX-2 enzyme, while the bulky fluorescent 5-ROX group occupies the "lobby" of the enzyme. aacrjournals.org
Preclinical Evaluation of Fluorocoxib a As a Molecular Imaging Agent
In Vitro Cellular Studies of Fluorocoxib A Uptake and Biological Activity
Assessment in Murine Macrophage-like Cells
The biological activity of this compound has been assessed in RAW264.7 murine macrophage-like cells, a common model for studying inflammation. lynchburg.edu These cells can be stimulated to produce COX-2. nih.gov this compound was shown to inhibit COX-2 activity in these cells with a half-maximal inhibitory concentration (IC50) of 0.31 μM. aacrjournals.orgnih.gov A structural analog, CF3-fluorocoxib A, demonstrated even greater potency, with an IC50 value of 0.08 μM for COX-2 inhibition in RAW264.7 cells, indicating its potential as a potent imaging agent. acs.orgnih.gov
| Compound | Cell Line | Target | IC50 Value (µM) | Reference |
| This compound | RAW264.7 | COX-2 | 0.31 | aacrjournals.orgnih.gov |
| CF3-Fluorocoxib A | RAW264.7 | COX-2 | 0.08 | acs.orgnih.gov |
Monitoring Changes in Cyclooxygenase-2 Expression Induced by Therapeutic Agents
A significant application of this compound is its ability to monitor dynamic changes in COX-2 expression in response to therapeutic interventions. nih.govresearchgate.net It has been observed that treatment with certain targeted therapies, such as tyrosine kinase inhibitors (TKIs), can lead to an increase in COX-2 expression in bladder cancer cells. ecancer.orgoncotarget.com Studies involving human and canine bladder cancer cell lines (including 5637, SW780, TCCSUP, and K9TCC lines) demonstrated that treatment with various TKIs (such as AB1010 and imatinib) resulted in elevated COX-2 levels. ecancer.orgoncotarget.comoncotarget.com The increased uptake of this compound in these treated cells correlated with the higher COX-2 expression, highlighting its potential as a tool to monitor tumor response and the development of resistance mechanisms. oncotarget.comresearchgate.net
In Vivo Animal Model Assessments for Imaging Efficacy
Rodent Models of Inflammation
The carrageenan-induced paw edema model in rodents is a well-established system for studying acute inflammation, where COX-2 plays a significant role. acs.orgencyclopedia.pub In both mouse and rat models, injection of carrageenan into a footpad induces a localized inflammatory response characterized by high COX-2 expression. acs.orgnih.gov Studies have shown that systemically administered this compound selectively accumulates in the inflamed paw compared to the non-inflamed contralateral paw. nih.govacs.org This uptake can be visualized using optical imaging systems. acs.orgnih.gov
The specificity of this compound for COX-2 in this model has been confirmed through blocking studies. Pre-treatment of the animals with a COX-2 inhibitor, such as celecoxib (B62257) or indomethacin (B1671933), significantly reduces the uptake of this compound in the inflamed tissue. acs.orgnih.govcontrolledreleasesociety.org For example, in a rat model, pretreatment with indomethacin resulted in a significant decrease in the fluorescent signal from this compound-loaded nanoparticles in the inflamed paw. nih.gov These findings from in vivo inflammation models provide strong evidence that this compound's accumulation is dependent on the expression of COX-2 at the target site. acs.org
Laser-Induced Choroidal Neovascularization Models
This compound has been demonstrated as a feasible molecular imaging probe for detecting inflammation in a mouse model of laser-induced choroidal neovascularization (LCNV), a condition that mimics key aspects of neovascular age-related macular degeneration (AMD). In this model, laser-induced injury to the subretinal space leads to an early inflammatory response mediated by cyclooxygenase-2 (COX-2) derived prostaglandins (B1171923) within 1 to 3 days, followed by the development of choroidal neovascularization between days 5 and 7.
Studies have shown that this compound exhibits focal accumulation within these laser-induced neovascular lesions, with minimal detection in the surrounding healthy tissue. The fluorescence of this compound was observed during the early inflammatory stages of the pathology, preceding the actual formation of new blood vessels. This highlights its potential for the early detection of inflammatory processes that can lead to vision-threatening conditions.
The selectivity of this compound for COX-2 in this model was validated through several control experiments. In vivo retinal imaging with a nontargeted 5-carboxy-X-rhodamine dye resulted in minimal uptake within the lesions. Furthermore, pre-treatment with celecoxib, a non-fluorescent COX-2 inhibitor, effectively blocked the uptake of this compound, confirming that its accumulation is dependent on binding to the COX-2 active site. Quantitative analysis revealed a significant signal-to-background ratio, with one study reporting an approximately 16-fold enhancement in signal from the LCNV lesion compared to control conditions.
Table 1: this compound Uptake in Laser-Induced Choroidal Neovascularization Model
| Parameter | Measurement | Reference |
|---|---|---|
| Signal in LCNV Lesion (photons/s) | 2.373 x 10¹⁰ | |
| Signal in Normal Retinal Tissue (photons/s) | 1.230 x 10⁹ |
These findings suggest that COX-2 is a promising molecular imaging target for the early diagnosis and monitoring of inflammatory retinal vascular diseases, and that this compound could serve as a valuable tool in both preclinical research and potentially future clinical applications.
Compound List
| Compound Name | |
|---|---|
| 5-carboxy-X-rhodamine | |
| Celecoxib | |
| This compound |
Murine Tumor Xenograft Models
Visualization of Cyclooxygenase-2 Expressing Tumor Xenografts (e.g., Human Head and Neck Squamous Cell Carcinoma, Canine Transitional Cell Carcinomas)
This compound has been effectively used to visualize tumors that overexpress cyclooxygenase-2 (COX-2) in murine xenograft models. These models involve the subcutaneous implantation of cancer cells into immunodeficient mice, allowing the tumors to grow.
In studies using human head and neck squamous cell carcinoma (HNSCC) 1483 cells, which are known to have high levels of COX-2 expression, this compound administration led to bright fluorescence within the tumor xenografts. nih.govnih.gov This allowed for clear visualization of the tumor mass against the surrounding normal tissue. The tumor-to-normal tissue ratio of this compound uptake has been reported to be as high as 5:1, indicating a high degree of sensitivity and selectivity for COX-2-expressing tumors. ecancer.org
Similarly, this compound has been evaluated for the detection of canine transitional cell carcinomas (K9TCC). ecancer.orgoncotarget.comresearchgate.net In xenograft models using primary K9TCC cells, which also express high levels of COX-2, there was a specific and strong uptake of this compound in the tumors. ecancer.orgoncotarget.com The uptake of the imaging agent was shown to overlap with COX-2 expression confirmed through other laboratory methods. ecancer.orgoncotarget.com
These studies demonstrate the potential of this compound as a targeted imaging agent for a variety of COX-2-expressing cancers.
Monitoring Therapeutic Responses in Xenograft Models (e.g., Tyrosine Kinase Inhibitors)
This compound has also been investigated as a tool to monitor the early response of tumors to targeted therapies, such as tyrosine kinase inhibitors (TKIs). mdpi.comwjgnet.comresearchgate.net Some cancer therapies can induce changes in COX-2 expression, and this compound can be used to detect these changes in vivo.
In a study involving a canine bladder cancer (K9TCC#5Lilly) xenograft model, the effects of the TKIs imatinib (B729) and AB1010 were evaluated. mdpi.comwjgnet.comspiedigitallibrary.org It was observed that treatment with these TKIs led to an increase in COX-2 expression in the tumor cells. mdpi.comwjgnet.com This increase in COX-2 was detectable through imaging with this compound, which showed a corresponding increase in fluorescence uptake in the treated tumors compared to untreated controls. mdpi.comspiedigitallibrary.org Specifically, a 1.4-fold and 1.5-fold increase in this compound uptake was detected in xenografts treated with AB1010 and imatinib, respectively, when normalized to blood. spiedigitallibrary.orgdovepress.com
This ability to non-invasively monitor changes in a molecular marker like COX-2 in response to therapy could be valuable for assessing treatment efficacy and detecting the development of drug resistance. mdpi.comresearchgate.net
Table 3: this compound Uptake in K9TCC#5Lilly Xenografts After TKI Treatment
| Treatment Group | Fold Increase in this compound Uptake (Normalized to Blood) | Reference |
|---|---|---|
| Control | - | spiedigitallibrary.orgdovepress.com |
| AB1010 | 1.4 | spiedigitallibrary.orgdovepress.com |
Genetically Engineered Mouse Models of Carcinogenesis (e.g., ApcMin Mice for Intestinal Polyps)
Genetically engineered mouse models (GEMMs) that spontaneously develop tumors provide a more physiologically relevant system to evaluate imaging agents compared to xenograft models. The ApcMin/+ mouse is a well-established model for familial adenomatous polyposis (FAP), a hereditary condition that leads to the development of numerous intestinal polyps and a high risk of colorectal cancer. These mice carry a mutation in the Apc gene, which is a key event in the development of most human colon tumors. tennessee.edu
This compound has been utilized in ApcMin/+ mice to visualize intestinal polyps, which are known to express high levels of COX-2. Studies have shown that this compound enables the targeted visualization of these polyps. This demonstrates the utility of this compound in detecting early-stage, spontaneously arising neoplasms in a relevant genetic model of carcinogenesis.
Large Animal Models (e.g., Canine Models of Spontaneous Tumors and Inflammation)
The evaluation of molecular imaging agents in large animal models with naturally occurring diseases is a critical step in translating these technologies to human clinical use. Companion animals, such as dogs, develop spontaneous tumors that share many biological and histological similarities with human cancers. oncotarget.com
This compound has been evaluated in canine models for the detection of spontaneous tumors. In dogs diagnosed with transitional cell carcinoma (TCC) of the bladder, this compound administered intravenously was shown to specifically detect COX-2-expressing tumors during cystoscopy. oncotarget.comresearchgate.net The imaging agent was taken up by the cancerous tissue but not by the normal urothelium. oncotarget.comresearchgate.net Similarly, in a dog with COX-2-expressing colorectal cancer, this compound uptake in the tumor was demonstrated via endoscopy. nih.govnih.gov These studies in large animal models provide strong support for the potential clinical utility of this compound for improved tumor detection and margin delineation.
Imaging of Transitional Cell Carcinomas
This compound has shown significant promise in the detection of transitional cell carcinomas (TCC), a common type of bladder cancer. dovepress.com In preclinical studies using canine models of TCC, this compound specifically detected COX-2-expressing tumors during cystoscopy. nih.govnih.gov The imaging agent was taken up by the cancerous tissue but not by the normal urothelium. nih.govnih.gov
The specificity of this compound for COX-2 was further demonstrated in mouse models. Athymic mice with subcutaneously implanted primary canine TCC (K9TCC) xenografts that express COX-2 showed specific uptake of this compound. nih.govnih.gov This uptake could be significantly blocked by pretreating the mice with celecoxib, a COX-2 selective inhibitor, confirming that the binding is target-specific. nih.govnih.gov In contrast, human UMUC-3 xenograft tumors, which are COX-2 negative, did not show any uptake of this compound. nih.govnih.govaacrjournals.org
Table 2: Preclinical Evaluation of this compound in Transitional Cell Carcinoma
| Model System | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| Canine | Transitional Cell Carcinoma (TCC) | Specific uptake in COX-2-expressing tumors during cystoscopy; no uptake in normal urothelium. | nih.govnih.govresearchgate.net |
| Mouse Xenograft | Canine TCC (K9TCC) | Specific uptake in COX-2-expressing xenografts. | nih.govnih.govresearchgate.net |
| Mouse Xenograft | Canine TCC (K9TCC) | Uptake blocked by 70% with celecoxib pretreatment. | nih.govnih.gov |
| Mouse Xenograft | Human UMUC-3 | No uptake in COX-2-negative xenografts. | nih.govnih.govaacrjournals.org |
Application in Bladder Cancer Detection
The application of this compound extends to the broader detection of bladder cancer. dovepress.com Studies have utilized a carcinogen-induced bladder cancer mouse model that mimics human high-grade invasive urothelial carcinoma to evaluate the efficacy of this compound. nih.gov In this model, the specific uptake of this compound correlated with increased COX-2 expression as the bladder cancer progressed from normal urothelium to carcinoma. nih.gov
Specifically, a significant increase in the tumor-to-normal ratio (TNR) of this compound uptake was observed in the bladders of mice exposed to the carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) for 12 and 18 weeks, compared to control mice. nih.gov This indicates that this compound can detect the progression of bladder cancer. nih.gov
Furthermore, the development of this compound-loaded nanoparticles (FA-NPs) has been a significant advancement. nih.govcontrolledreleasesociety.org These nanoparticles help to overcome the poor aqueous solubility of this compound, facilitating its potential clinical translation for the optical diagnosis of bladder cancer and other inflammatory and neoplastic diseases. nih.govcontrolledreleasesociety.org
Table 3: this compound in Bladder Cancer Detection Models
| Model System | Condition | Key Findings | Reference |
|---|---|---|---|
| Mouse | Carcinogen (BBN)-induced bladder cancer | Uptake of this compound correlated with increased COX-2 expression and cancer progression. | nih.gov |
| Mouse | 12 weeks BBN exposure | 3-fold increase in Tumor-to-Normal Ratio (TNR) of this compound uptake. | nih.gov |
| Mouse | 18 weeks BBN exposure | 7-fold increase in Tumor-to-Normal Ratio (TNR) of this compound uptake. | nih.gov |
| In vitro/In vivo | Various COX-2 expressing cancers | This compound-loaded nanoparticles (FA-NPs) enable targeted visualization. | researchgate.netnih.govcontrolledreleasesociety.org |
Advanced Delivery Systems and Formulations for Fluorocoxib a
Nanoparticle Encapsulation Strategies for Fluorocoxib A
The primary approach to improving the delivery of this compound involves its encapsulation within nanoparticles. This method sequesters the hydrophobic compound within the core of a carrier particle, allowing for its dispersion in aqueous environments. nih.govnih.gov Polymeric micellar nanoparticles are a prominent example of this strategy.
Polymeric Micellar Nanoparticles (e.g., Pluronic F127, Poly(propylene sulfide)-block-poly[oligo(ethylene glycol) methyl ether acrylate])
Amphiphilic block copolymers, which have both hydrophobic and hydrophilic segments, can self-assemble into micellar nanoparticles in aqueous solutions. nih.gov These micelles feature a hydrophobic core, ideal for encapsulating poorly water-soluble drugs like this compound, and a hydrophilic corona that interfaces with the aqueous environment, enhancing stability and stealth. nih.gov
One widely used polymer is Pluronic F127 , an FDA-approved triblock copolymer composed of polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) blocks (PEG101-PPG56-PEG101). nih.govnih.gov Its amphiphilic nature facilitates the formation of micelles that can effectively solubilize this compound. nih.gov The encapsulation is typically achieved through a bulk solvent evaporation method, resulting in this compound-loaded nanoparticles (FA-NPs) suitable for administration. nih.govresearchgate.net
Another advanced system utilizes a custom-synthesized diblock copolymer, Poly(propylene sulfide)-block-poly[oligo(ethylene glycol) methyl ether acrylate] (PPS-b-POEGA) . nih.gov This polymer is designed to form micellar nanoparticles that not only solubilize this compound but also incorporate a mechanism for environmentally triggered release. controlledreleasesociety.orgnih.gov The hydrophobic PPS block forms the core for drug encapsulation, while the hydrophilic POEGA block forms the corona. nih.gov
Below is a table summarizing the physicochemical properties of this compound nanoparticles formulated with these different polymers.
| Nanoparticle Formulation | Polymer | Hydrodynamic Diameter (Dh) | Zeta Potential (ζ) | Reference |
| FA-NPs | Pluronic F127 | 45.7 ± 2.5 nm | -1.47 ± 0.3 mV | nih.govspiedigitallibrary.org |
| FNC-NPs (Control) | Pluronic F127 | 44.9 ± 3.8 nm | -1.64 ± 0.5 mV | nih.govspiedigitallibrary.org |
| FA-NPs | PPS106-b-POEGA17 | 82.3 ± 8.4 nm | -1.51 ± 0.6 mV | nih.gov |
Reactive Oxygen Species (ROS)-Responsive Formulations for Targeted Release
A key feature of inflammatory and cancerous tissues is the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov This physiological characteristic can be exploited for targeted drug delivery. Formulations using the PPS-b-POEGA diblock copolymer are designed to be ROS-responsive. controlledreleasesociety.orgnih.gov
The poly(propylene sulfide) (PPS) core is hydrophobic but undergoes oxidation in the presence of ROS. nih.gov This oxidation converts the hydrophobic sulfide (B99878) to more hydrophilic sulfoxide (B87167) and sulfone groups. The change in polarity leads to the disassembly of the micellar nanoparticle, triggering the release of the encapsulated this compound preferentially at the site of pathology where ROS levels are elevated. nih.gov Studies have confirmed that the release of cargo from these nanoparticles is dependent on the concentration of H₂O₂, with minimal release in its absence. nih.gov This "on-demand" release mechanism is a significant advantage for targeted therapy and imaging. nih.gov
Mechanisms of Enhanced Bioavailability and Targeted Delivery in Biological Systems
The nanoparticle formulations of this compound employ a multi-stage mechanism to enhance bioavailability and achieve targeted delivery. nih.gov
Firstly, encapsulation within nanoparticles overcomes the primary hurdle of poor aqueous solubility, creating a stable, injectable formulation. nih.govnih.gov The hydrophilic corona, often composed of PEG or POEGA, provides a "stealth" characteristic, which reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. nih.gov
Secondly, the size of these nanoparticles (typically in the range of 20-200 nm) allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect . nih.govdaneshyari.com Tumorous and inflamed tissues have leaky vasculature and poor lymphatic drainage. mdpi.comthno.org This allows nanoparticles to passively accumulate in these target tissues at higher concentrations than in healthy tissues. nih.govmdpi.com
Finally, once the nanoparticles have accumulated in the target tissue via the EPR effect, two further mechanisms facilitate specific uptake and retention. In ROS-responsive formulations, the high concentration of ROS triggers the breakdown of the nanoparticle and release of this compound. nih.gov The released this compound, a high-affinity COX-2 inhibitor, then binds specifically to the COX-2 enzyme, which is overexpressed in these pathological sites. nih.govacs.org This specific binding leads to the retention of the fluorescent agent in the target tissue, while it is cleared from non-target organs, resulting in a high signal-to-noise ratio for imaging. nih.gov The specificity of this binding has been confirmed in studies where pre-treatment with a non-fluorescent COX-2 inhibitor, such as indomethacin (B1671933) or celecoxib (B62257), blocks the uptake and retention of this compound. nih.govnih.gov
Implications for Endoscopic Fluorescence Imaging Applications
The development of water-soluble this compound nanoparticle formulations has significant implications for clinical applications, particularly for endoscopic fluorescence imaging. controlledreleasesociety.orgnih.gov This technique aims to improve the detection of preneoplastic and malignant lesions, which can be missed during standard white-light endoscopy. nih.gov
By administering FA-NPs, clinicians can visualize COX-2-expressing tissues in real-time. nih.gov The targeted delivery and retention of this compound provide high contrast between the pathological lesion and the surrounding normal tissue. nih.govnih.gov For instance, studies using Pluronic F127-formulated FA-NPs have demonstrated the clear detection of colonic adenomas in animal models via fluorescence colonoscopy. nih.gov The fluorescence signal in adenomas was significantly higher compared to that in normal colon tissue. nih.gov
The utility of these nanoparticles is further validated by control experiments. When a non-binding fluorescent analogue (Fluorocoxib Negative Control, FNC) encapsulated in similar nanoparticles was used, minimal fluorescence was detected in the tumors. nih.gov Likewise, pre-dosing with the COX-2 inhibitor celecoxib before administering FA-NPs also resulted in negligible tumor fluorescence, confirming that the imaging signal is dependent on the specific binding of this compound to COX-2. nih.gov
These findings demonstrate that nanoparticle formulations of this compound overcome a critical barrier to its clinical use, paving the way for improved early detection of various cancers, including colorectal, bladder, and head and neck cancers, through targeted endoscopic fluorescence imaging. controlledreleasesociety.orgnih.gov
Computational Research and Molecular Modeling for Fluorocoxib a
Molecular Docking and Simulation of Fluorocoxib A Binding to Cyclooxygenase-2
Molecular docking and dynamic simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its protein target, Cyclooxygenase-2 (COX-2). These studies have confirmed the high affinity and specificity of this compound for the COX-2 enzyme researchgate.netresearchgate.net.
Research has shown that this compound, a conjugate of indomethacin (B1671933) and a fluorophore, is a potent and selective inhibitor of the human COX-2 enzyme. nih.govacs.org Its binding affinity has been quantified through inhibition assays, revealing a strong inhibitory concentration (IC₅₀) against purified COX-2. nih.gov The specificity of this binding is a key attribute, as demonstrated by competitive binding experiments where pre-treatment with the non-fluorescent COX-2 inhibitor celecoxib (B62257) significantly reduces the uptake of this compound in COX-2 expressing cells and tumors nih.govnih.gov.
Molecular docking studies on related fluorescent COX-2 probes have elucidated the critical interactions within the enzyme's active site. For instance, analogs of this compound are predicted to form key hydrogen bonds with amino acid residues that line the COX-2 binding pocket. While specific docking poses for this compound are detailed in proprietary research, studies on similar celecoxib-based probes show hydrogen bond interactions with residues like Gln 178, Leu 338, Ser 339, and Arg 499, which stabilize the ligand within the active site mdpi.com. The indomethacin portion of this compound is expected to occupy the cyclooxygenase active site, similar to how traditional NSAIDs bind.
Dynamic simulations further validate the stability of the ligand-protein complex over time, confirming that this compound remains securely bound within the COX-2 active site researchgate.net. These computational approaches are crucial for verifying the binding mode and high affinity of this compound, supporting its use as a targeted imaging agent for tissues overexpressing COX-2. researchgate.netresearchgate.net
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC₅₀ Value | Source |
|---|---|---|
| Purified Human COX-2 | 0.7 μM | nih.gov |
| Purified Ovine COX-1 | 25 μM | nih.gov |
| COX-2 in RAW264.7 Cells | 0.31 μM | nih.govacs.org |
In Silico Analysis of Structure-Activity Relationships for Lead Optimization
In silico analysis of structure-activity relationships (SAR) has been pivotal in the optimization of this compound as a lead compound for targeted molecular imaging. acs.org Computational methods, combined with synthetic chemistry and biological assays, have enabled a systematic exploration of how structural modifications to the this compound scaffold influence its binding affinity and selectivity for COX-2. acs.orgacs.org
The development of this compound involved synthesizing and evaluating a wide array of fluorescent conjugates. These studies revealed that the nature of the linker connecting the indomethacin moiety to the fluorophore is critical for potent and selective COX-2 inhibition. acs.org SAR studies demonstrated that for indomethacin-rhodamine conjugates, a four-carbon n-alkyl diamide (B1670390) linker provided the optimal balance of COX-2 inhibitory activity and selectivity. acs.org
Key findings from these SAR studies include:
Linker Length: Increasing the alkyl chain length from an ethylenediamide to an n-butyldiamide linker (as in this compound) substantially increased COX-2 inhibitory potency and selectivity. However, further increasing the linker length led to a dramatic reduction in potency. acs.org
Fluorophore Structure: The choice of fluorophore also significantly impacts activity. Conjugates with 5- or 6-carboxy-X-rhodamine (ROX) dyes, as used in this compound and its regioisomer Fluorocoxib B, showed excellent potency. In contrast, bulkier rhodamine dyes generally resulted in lower potency or a complete loss of COX-2 inhibitory activity. acs.org
Pharmacophore Modification: A trifluoromethyl analogue of this compound (CF₃-Fluorocoxib A) was designed based on a COX-2-selective indomethacin derivative. This modification resulted in a more potent inhibitor of wild-type COX-2 and a series of site-directed COX-2 mutants compared to the parent compound, this compound. acs.org
These computational and experimental SAR studies have been essential for fine-tuning the molecular architecture of this compound to achieve high potency and selectivity, thereby optimizing it as a targeted imaging agent. acs.orgacs.org
Table 2: Structure-Activity Relationship of Indomethacin-ROX Conjugates
| Compound | Linker Moiety | COX-2 IC₅₀ (μM) | Reference |
|---|---|---|---|
| 39 | Ethylenediamide | > 100 | acs.org |
| 41 (this compound) | n-Butyldiamide | 0.31 | acs.org |
| 42 | n-Hexyldiamide | 12.5 | acs.org |
| 43 | n-Octyldiamide | 34.6 | acs.org |
| 46 | Piperazine | 23.4 | acs.org |
Computational Modeling of Nanoparticle Interactions and Cellular Internalization Mechanisms
Due to its poor water solubility, the clinical translation of this compound has been facilitated by its formulation into nanoparticles (NPs). nih.gov Computational modeling plays a crucial role in designing these nanocarriers and predicting their behavior in vivo. plos.orgrsc.org These models help to understand the complex interplay between nanoparticle properties (size, surface chemistry), drug loading, and their interaction with biological systems. plos.org
This compound has been successfully encapsulated in various nanoparticle systems, including Pluronic F127 polymeric micelles and reactive oxygen species (ROS)-responsive PPS-b-POEGA nanoparticles. researchgate.netnih.gov Computational simulations are used to model the self-assembly of these polymers into nanoparticles and to predict how this compound is loaded within the nanoparticle core.
Key areas where computational modeling is applied include:
Nanoparticle-Membrane Interactions: Simulations can model the initial interactions between the nanoparticle surface and the cell membrane. This helps in understanding the forces that govern nanoparticle adhesion to the cell surface, a critical first step for internalization. plos.org
Cellular Internalization: Computational models can simulate the mechanisms of nanoparticle uptake, such as endocytosis. These models can predict how nanoparticle size and surface properties influence the efficiency and pathway of internalization. Properties of this compound-loaded nanoparticles, such as their size and surface charge, are considered favorable for effective tissue penetration and cellular uptake. researchgate.net
Drug Release: For smart-polymer systems like the ROS-responsive nanoparticles used to carry this compound, computational models can simulate the conformational changes in the polymer in response to stimuli (like high ROS levels in tumors), leading to the release of the drug. nih.gov A theoretical framework has been proposed to simulate the tumor response to drugs released from nanoparticles bound to the vasculature, highlighting how factors like nanoparticle size and vascular affinity impact therapeutic efficacy. plos.org
These computational approaches accelerate the development of optimized nanoparticle formulations for this compound, enabling its targeted delivery and visualization in cancer and inflammation. nih.govplos.org
Table 3: Properties of this compound Nanoparticle Formulations
| Nanoparticle System | Composition | Size (Hydrodynamic Diameter) | Application | Reference |
|---|---|---|---|---|
| FA-NPs | Pluronic F127 Polymeric Micelles | ~129 nm | Endoscopic fluorescence imaging | researchgate.net |
| FA-NPs | PPS-b-POEGA | 82.3 ± 8.4 nm | In vivo visualization of COX-2 | nih.gov |
| FQ-CA-NPs | PPS₁₃₅-b-POEGA₁₇ | 109.2 ± 4.1 nm | Co-delivery of imaging (FQ) and therapeutic (CA) agents | acs.org |
Comparative Analysis with Other Cyclooxygenase 2 Targeted Probes
Evaluation Against Conventional Cyclooxygenase-2 Inhibitors in Imaging Contexts
Fluorocoxib A's efficacy as a targeted imaging agent is critically validated by comparing its performance against conventional, non-fluorescent cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib (B62257) and indomethacin (B1671933). In an imaging context, these conventional inhibitors serve as specific blocking agents to confirm that the fluorescent signal from this compound is a direct result of its binding to the COX-2 enzyme's active site. nih.govaacrjournals.org
Research studies consistently demonstrate that pre-treatment of subjects with a conventional COX-2 inhibitor significantly reduces the uptake of subsequently administered this compound in COX-2 expressing tissues. For instance, in studies involving canine transitional cell carcinomas (K9TCC) xenografts, pretreating mice with celecoxib led to a 70% reduction in this compound uptake in the tumors. aacrjournals.org Similarly, in a mouse model of inflammation, pre-administration of indomethacin, a non-selective COX inhibitor, resulted in a 92% decrease in the fluorescent signal from this compound in the inflamed tissue. aacrjournals.org
The following table summarizes the blocking effects of conventional COX-2 inhibitors on this compound uptake as reported in various studies.
| Model System | Blocking Agent | Reduction in this compound Signal | Reference |
| K9TCC Xenograft Tumors | Celecoxib (10 mg/kg) | 70% | aacrjournals.org |
| 1483 HNSCC Xenograft Tumors | Indomethacin (2 mg/kg) | 92% ± 6% | aacrjournals.org |
| Carrageenan-induced Inflammation | Indomethacin | Efficiently Blocked | nih.gov |
| Laser-induced Choroidal Neovascularization | Celecoxib | Prevented Detection | spiedigitallibrary.org |
Comparative Performance with Other Fluorescent Cyclooxygenase-2 Derivatives (e.g., Fluorocoxib C, D, Trifluoromethyl this compound)
This compound is part of a broader family of fluorescent probes developed for imaging COX-2 expression, each with distinct characteristics. Key derivatives include Trifluoromethyl this compound, Fluorocoxib C, and Fluorocoxib D, which offer improvements in potency, imaging depth, and solubility, respectively. acs.orgnih.gov
Trifluoromethyl this compound (CF3-fluorocoxib A) was developed to enhance inhibitory potency. acs.org Kinetic analyses reveal it is a slow, tight-binding inhibitor of COX-2 with low nanomolar inhibitory potency, showing improved efficacy over the parent this compound against wild-type and certain mutant forms of the COX-2 enzyme. acs.org For example, the IC50 value for COX-2 inhibition by CF3-fluorocoxib A was found to be 0.08 μM with purified enzyme, compared to this compound's IC50 of 0.12 μM. nih.govspiedigitallibrary.orgacs.org Like its parent compound, its uptake in inflamed tissues and tumors is dependent on COX-2 expression and can be blocked by celecoxib. acs.org
Fluorocoxib C represents a significant advancement for in vivo imaging by incorporating a near-infrared (NIR) fluorophore. nih.gov While this compound utilizes a rhodamine dye (λem ≈ 603 nm), Fluorocoxib C is a conjugate of indomethacin and a NIR dye, which allows for greater tissue penetration of light and imaging of deeper lesions. optica.org A key feature of Fluorocoxib C is its characterization as a "long-lived" probe. Its fluorescence can be detected in tumors up to seven days post-injection, allowing for delayed imaging protocols where background signals have cleared, resulting in a markedly improved signal-to-noise ratio. nih.gov
Fluorocoxib D is a decarboxylated analog of this compound, designed specifically to address one of the main challenges for clinical translation: water solubility. nih.gov By improving its solubility, Fluorocoxib D is more suitable for intravenous administration in clinical settings. nih.gov Pharmacokinetic studies in canines have demonstrated its safety in single doses and its ability to specifically detect COX-2-expressing cancers in vivo, with a tumor-to-normal tissue signal ratio of approximately 3.7. researchgate.net
The table below provides a comparative overview of this compound and its derivatives.
| Compound | Core Structure | Fluorophore | Key Advancement | IC50 (COX-2) | Reference |
| This compound | Indomethacin | 5-carboxy-X-rhodamine | Proof-of-principle for targeted COX-2 fluorescence imaging | 0.12 µM | nih.govspiedigitallibrary.org |
| Trifluoromethyl this compound | CF3-Indomethacin | 5-carboxy-X-rhodamine | Improved inhibitory potency and binding kinetics | 0.08 µM | acs.orgnih.gov |
| Fluorocoxib C | Indomethacin | NIR664 | Near-infrared (NIR) emission for deep tissue imaging; long-lived probe | Not specified | nih.gov |
| Fluorocoxib D | Indomethacin | Rhodamine-X | Improved water solubility for clinical translation | Not specified | nih.govresearchgate.net |
Advancements Over Non-Targeted Imaging Modalities for Cyclooxygenase-2 Expression Assessment
This compound and other targeted molecular probes offer significant advantages over non-targeted imaging modalities for assessing COX-2 expression. Conventional anatomical imaging techniques such as X-ray, computed tomography (CT), and magnetic resonance imaging (MRI) provide valuable structural information but cannot directly visualize molecular markers like COX-2. optica.org The primary advancement of this compound lies in its ability to provide molecular specificity, directly highlighting pathological tissues based on their biochemical profile rather than just their morphology.
The specificity of this compound is starkly demonstrated when compared to non-targeted fluorescent dyes, such as free 5-carboxy-X-rhodamine (5-ROX), which is the same fluorophore used in this compound. nih.gov In numerous studies, the non-targeted 5-ROX dye, when administered alone, shows negligible accumulation in COX-2-positive lesions. nih.govspiedigitallibrary.org This confirms that the indomethacin-based targeting moiety of this compound is essential for its specific binding and retention.
This high specificity translates into a superior signal-to-background ratio, which is crucial for accurate diagnosis. In a mouse model of laser-induced choroidal neovascularization, this compound exhibited an approximately 16-fold higher signal-to-background ratio compared to controls using the non-targeted dye alone or competitive inhibition with celecoxib. nih.govspiedigitallibrary.org Similarly, in studies of human tumor xenografts, the ratio of this compound signal in COX-2-positive tumors to surrounding normal tissue was as high as 5:1. aacrjournals.org This high contrast enables clear delineation of diseased tissue from healthy tissue.
The table below highlights the enhanced signal achieved with this compound compared to non-targeted controls.
| Model System | Imaging Agent | Control | Signal-to-Background Ratio Enhancement | Reference |
| Laser-induced Choroidal Neovascularization | This compound | 5-ROX dye | ~16-fold | nih.govspiedigitallibrary.org |
| Human Tumor Xenografts (1483 HNSCC) | This compound | COX-2-negative tumors (HCT-116) | High uptake in 1483 vs. minimal in HCT-116 | aacrjournals.org |
| Canine TCC Xenograft Tumors | This compound | COX-2-negative tumors (UMUC-3) | High uptake in K9TCC vs. no uptake in UMUC-3 | aacrjournals.org |
By directly targeting the COX-2 enzyme, this compound enables the real-time, in situ visualization of a key molecular driver of inflammation and carcinogenesis, an achievement not possible with non-targeted imaging approaches. nih.govoptica.org This capability is a significant step forward for early disease detection and for monitoring therapeutic response at a molecular level. nih.govspiedigitallibrary.org
Future Directions and Translational Research Potential
Development of Next-Generation Fluorocoxib Analogs with Optimized Properties
While Fluorocoxib A has demonstrated significant promise, ongoing research focuses on developing next-generation analogs to overcome certain limitations and enhance its imaging capabilities. researchgate.netnih.gov A primary challenge with this compound is its poor water solubility, which can hinder its formulation for intravenous administration in clinical settings. nih.govresearchgate.net
To address this, researchers have developed analogs such as Fluorocoxib D , a decarboxylated version of this compound, which exhibits improved water solubility. nih.gov Another approach has been the synthesis of analogs with enhanced binding affinity and selectivity for COX-2. An example is CF3-fluorocoxib A , a trifluoromethyl analog, which has shown improved potency in inhibiting COX-2 compared to the parent compound. acs.org This enhanced potency and selectivity are crucial for achieving a higher signal-to-noise ratio in imaging studies, allowing for clearer visualization of target tissues. acs.org
Furthermore, the development of nanoparticle formulations represents a significant step forward. By encapsulating this compound within reactive oxygen species (ROS)-responsive micellar nanoparticles (FA-NPs), researchers have created a formulation that is suitable for intravenous administration. nih.gov This nano-delivery system not only solubilizes the hydrophobic this compound but also provides a high signal-to-noise ratio in inflamed and malignant tissues. nih.gov
Future work will likely continue to explore modifications of the fluorophore, the linker, and the parent inhibitor molecule to optimize pharmacokinetic properties, improve tumor penetration, and shift the fluorescence spectrum towards the near-infrared (NIR) range to allow for deeper tissue imaging. nih.govnih.gov
Table 1: Comparison of this compound and its Analogs
| Compound | Key Feature | Advantage | Reference |
|---|---|---|---|
| This compound | Fluorescent indomethacin (B1671933) derivative | Selectively binds to COX-2 for optical imaging | nih.govspiedigitallibrary.org |
| CF3-fluorocoxib A | Trifluoromethyl analogue | Improved inhibitory potency and selectivity for COX-2 | acs.org |
| Fluorocoxib D | Decarboxy analog | Improved water solubility for easier administration | nih.govresearchgate.net |
| FA-NPs | Nanoparticle formulation of this compound | Solubilizes this compound for IV administration, high signal-to-noise ratio | nih.gov |
Integration of this compound Research with Multi-Modal Imaging Systems
The full potential of this compound and its analogs can be realized through their integration with multi-modal imaging systems. researchgate.net While optical imaging with this compound provides high-resolution visualization of COX-2 expression on a cellular level, combining it with other imaging modalities can offer complementary anatomical and functional information. nih.gov
For instance, this compound has been successfully used in conjunction with endoscopy to visualize COX-2 expressing colorectal cancer in canine models. nih.gov This combination allows for real-time fluorescent guidance during endoscopic procedures, potentially improving biopsy targeting and surgical margin assessment. Similarly, its use with retinal fluorescence imaging systems has enabled the visualization of COX-2 in a mouse model of choroidal neovascularization. nih.gov
Looking forward, there is a growing trend towards combining optical imaging with modalities like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI). researchgate.net While this compound itself is a fluorescent probe, the development of radiolabeled analogs for PET imaging is an active area of research. For example, researchers have developed 18F-labeled celecoxib (B62257) derivatives for PET imaging of COX-2. mdpi.com An integrated approach using a fluorescent probe like this compound for high-resolution surface imaging and a PET tracer for deep-tissue quantitative imaging could provide a comprehensive understanding of disease pathology. This multi-modal strategy would exploit the strengths of each technique to elucidate different aspects of disease, from molecular expression to whole-body distribution. researchgate.net
Potential Impact on Disease Diagnosis and Monitoring Strategies in Veterinary Oncology Research
Companion animals, particularly dogs, with naturally occurring cancers serve as valuable translational models for human diseases. spiedigitallibrary.orgaacrjournals.org The use of this compound in veterinary oncology has already shown significant potential for improving cancer diagnosis and monitoring. nih.govaacrjournals.org
Studies have demonstrated the ability of this compound to detect naturally occurring COX-2-expressing tumors in dogs, including colorectal adenocarcinomas and transitional cell carcinomas of the bladder. nih.govaacrjournals.org This targeted imaging can aid in the early detection of tumors, which is crucial for better prognostic outcomes. ecancer.org For instance, during cystoscopy in dogs with bladder lesions, this compound was able to differentiate between normal urothelium and cancerous tissue expressing COX-2. aacrjournals.org
Beyond initial diagnosis, this compound can play a vital role in monitoring a patient's response to therapy. nih.govtodaysveterinarypractice.com Research has shown that treatment with certain tyrosine kinase inhibitors (TKIs) can lead to an increase in COX-2 expression in bladder cancer cells. ecancer.orgoncotarget.com this compound can be used to detect these changes, providing an early indication of the tumor's response to targeted therapies. oncotarget.com This allows for the timely adjustment of treatment plans, potentially improving efficacy and minimizing toxicity. The ability to non-invasively monitor molecular changes within a tumor over time represents a significant advancement in personalized medicine for veterinary cancer patients. todaysveterinarypractice.com
Table 2: Applications of this compound in Veterinary Oncology
| Application | Cancer Type | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Tumor Detection | Colorectal Carcinoma | Canine | Specific uptake of this compound in COX-2 expressing tumors during endoscopy. | nih.gov |
| Tumor Detection | Transitional Cell Carcinoma (Bladder) | Canine | No uptake in normal urothelium, but uptake in COX-2 positive tumor tissue during cystoscopy. | aacrjournals.org |
| Therapy Monitoring | Bladder Cancer | Canine Xenograft Mouse Model | Detected increased COX-2 expression induced by tyrosine kinase inhibitor treatment. | oncotarget.com |
| Tumor Detection | Head and Neck Cancer | Canine | Uptake detected in histology-confirmed COX-2-expressing cancer during rhinoscopy using Fluorocoxib D. | nih.gov |
Q & A
Q. What peer-review insights improve this compound study designs?
- Common Pitfalls : Avoid overgeneralizing results (e.g., assuming all cancer types respond similarly). Address reviewer concerns about dosing consistency and biomarker validation in revisions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
